

# Vimentin's Post-Translational Modifications: A Comparative Analysis in Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VIMENTIN

Cat. No.: B1176767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Vimentin**, a type III intermediate filament protein, is a key player in maintaining cell integrity, motility, and signaling. Its functional diversity is vastly expanded by a wide array of post-translational modifications (PTMs). These modifications act as molecular switches, altering **vimentin**'s structure and interaction partners, thereby influencing cellular processes in both health and disease. This guide provides a comparative analysis of **vimentin** PTMs in various disease states, supported by quantitative data, experimental protocols, and signaling pathway visualizations to aid in research and therapeutic development.

## Quantitative Comparison of Vimentin PTMs in Disease

The landscape of **vimentin** PTMs varies significantly across different pathological conditions. The following tables summarize quantitative findings from various studies, offering a comparative overview of these changes.

| Disease State                       | PTM Type                    | Analyte      | Method       | Quantitative Change                                                                | Reference |
|-------------------------------------|-----------------------------|--------------|--------------|------------------------------------------------------------------------------------|-----------|
| Cancer                              |                             |              |              |                                                                                    |           |
| Non-Small Cell Lung Cancer (NSCLC)  | Non-Citrullinated (cleaved) | Serum VIM    | ELISA        | Significantly increased in NSCLC patients vs. healthy controls (p<0.001)           | [1]       |
| Oral Tongue Squamous Cell Carcinoma | Upregulation                | Tissue       | 2D-DIGE & MS | Topmost upregulated protein in tumor vs. adjacent normal tissue                    | [2]       |
| Meningioma                          | Phosphorylation             | Tissue       | SELDI-TOF MS | Multiphosphorylated vimentin is a discriminative marker for noninfiltrative tumors | [3]       |
| Hepatocellular Carcinoma            | Acetylation (at K120)       | Cell Culture | LC/MS/MS     | SIRT5 knockdown increases vimentin acetylation, promoting migration                | [4]       |
| Glioblastoma                        | Upregulation                | Tissue       | RT-qPCR      | ~11-fold higher VIM gene expression in                                             | [5]       |

GBM vs. non-tumor brain tissue

---

Inflammatory/  
Autoimmune  
Diseases

---

|                           |                              |       |       |                                                                   |     |
|---------------------------|------------------------------|-------|-------|-------------------------------------------------------------------|-----|
| Rheumatoid Arthritis (RA) | Citrullination (Anti-MCV Ab) | Serum | ELISA | Mean: 244.6<br>±53.3 U/ml<br>(RA) vs. 148.73 ±71.8 U/ml (Healthy) | [6] |
|---------------------------|------------------------------|-------|-------|-------------------------------------------------------------------|-----|

|                           |                              |                |       |                            |     |
|---------------------------|------------------------------|----------------|-------|----------------------------|-----|
| Rheumatoid Arthritis (RA) | Citrullination (Anti-MCV Ab) | Synovial Fluid | ELISA | Mean: 687.5<br>±148.4 U/ml | [6] |
|---------------------------|------------------------------|----------------|-------|----------------------------|-----|

|                           |                |       |       |                                                                   |     |
|---------------------------|----------------|-------|-------|-------------------------------------------------------------------|-----|
| Rheumatoid Arthritis (RA) | Total Vimentin | Serum | ELISA | Mean: 21.97<br>± 12.64 mg/ml (RA) vs. 6.70 ± 2.72 mg/ml (Healthy) | [7] |
|---------------------------|----------------|-------|-------|-------------------------------------------------------------------|-----|

|                                    |                                |       |       |                                                           |     |
|------------------------------------|--------------------------------|-------|-------|-----------------------------------------------------------|-----|
| Systemic Lupus Erythematosus (SLE) | Carbamylatation (Anti-CarP Ab) | Serum | ELISA | Significantly higher in SLE patients vs. healthy controls | [8] |
|------------------------------------|--------------------------------|-------|-------|-----------------------------------------------------------|-----|

---

Neurodegenerative Diseases

---

|                          |              |              |                        |                                                         |     |
|--------------------------|--------------|--------------|------------------------|---------------------------------------------------------|-----|
| Alzheimer's Disease (AD) | Upregulation | Brain Tissue | Fluorescence Intensity | Significantly higher in APP/PS1 mice vs. wild-type mice | [9] |
|--------------------------|--------------|--------------|------------------------|---------------------------------------------------------|-----|

|                                              |              |             |                          |                                                                                                 |      |
|----------------------------------------------|--------------|-------------|--------------------------|-------------------------------------------------------------------------------------------------|------|
| Amyotrophic<br>Lateral<br>Sclerosis<br>(ALS) | Upregulation | Spinal Cord | Immunohisto<br>chemistry | Significant<br>increase in<br>vimentin-<br>containing<br>cells in ALS<br>mice vs. wild-<br>type | [10] |
|----------------------------------------------|--------------|-------------|--------------------------|-------------------------------------------------------------------------------------------------|------|

Note: This table presents a selection of available quantitative data. Direct comparison between studies may be limited by differences in methodologies, patient cohorts, and units of measurement.

## Key Vimentin PTMs and Their Roles in Disease Phosphorylation: A Regulator of Dynamics and Migration in Cancer

**Vimentin** phosphorylation is a dynamic process crucial for the disassembly and reorganization of **vimentin** filaments, which is essential for cell division, migration, and invasion.[3]

- **Cancer:** In cancer, hyperphosphorylation of **vimentin** is often associated with increased motility and metastasis.[11][12] For instance, in glioblastoma, inhibitors of GSK-3 lead to a downregulation of soluble **vimentin** and impair cell migration.[13] Specific phosphorylation sites are regulated by different kinases and have distinct functional consequences. For example, stabilizing **vimentin** phosphorylation at serine 56 has been shown to inhibit stem-like properties and metastasis in breast cancer.[9]

## Citrullination: A Hallmark of Inflammatory Autoimmunity

Citrullination, the conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminases (PADs). This PTM is particularly prominent in inflammatory and autoimmune diseases.

- **Rheumatoid Arthritis (RA):** Citrullinated **vimentin** is a major autoantigen in RA.[6] The presence of anti-mutated citrullinated **vimentin** (anti-MCV) antibodies is a highly specific

diagnostic marker for RA.[14] The levels of these antibodies are significantly elevated in the serum and synovial fluid of RA patients and correlate with disease activity.[6]

## Ubiquitination: Tagging for Degradation and Regulating Migration

Ubiquitination marks proteins for degradation by the proteasome and plays a role in various cellular processes.

- Cancer: The E3 ubiquitin ligase KPC1 has been identified as a key regulator of **vimentin** levels. KPC1 ubiquitinates **vimentin**, leading to its degradation.[7][15][16] Overexpression of KPC1 downregulates **vimentin**, which in turn reduces the migration and tumorigenicity of cancer cells.[7][15]

## Acetylation: A Modulator of Cancer Cell Migration

Acetylation, the addition of an acetyl group to lysine residues, is an emerging PTM of **vimentin** with implications in cancer.

- Hepatocellular Carcinoma (HCC): **Vimentin** is acetylated at lysine 120, and this modification is regulated by the deacetylase SIRT5.[4] In HCC, where SIRT5 is downregulated, increased **vimentin** acetylation is associated with enhanced cell migration and epithelial-mesenchymal transition (EMT).[4]

## Glycosylation: Influencing Filament Assembly and Neuroinflammation

Glycosylation involves the attachment of sugar moieties to proteins and can affect protein folding, stability, and interactions.

- Neuroinflammation: Aberrant glycosylation is increasingly recognized as a factor in neuroinflammatory and neurodegenerative diseases.[17][18] While direct evidence for **vimentin** glycosylation in specific neurodegenerative diseases is still emerging, the interplay between glycosylation and neuroinflammation suggests a potential role.[17][18]

## SUMOylation: A Potential Player in Autoimmunity and Neurodegeneration

SUMOylation is the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, modulating their function and localization.

- Autoimmune Diseases: Aberrant SUMOylation has been implicated in autoimmune diseases, although its specific role in modifying **vimentin** in these conditions is an area of active research.[9][19][20]
- Neurodegenerative Diseases: SUMOylation is being investigated for its potential neuroprotective roles in diseases like Parkinson's and Alzheimer's.[5] PTMs of key proteins in amyotrophic lateral sclerosis (ALS), including SUMOylation, are also being explored.[21][22]

## Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules involved in **vimentin** PTMs and the experimental approaches to study them can provide valuable insights.

### Signaling Pathways



[Click to download full resolution via product page](#)

TGF-β signaling pathway leading to increased **vimentin** expression.



[Click to download full resolution via product page](#)

KPC1-mediated ubiquitination and degradation of **vimentin**.

## Experimental Workflows



[Click to download full resolution via product page](#)

Workflow for **vimentin** PTM analysis by IP-Mass Spectrometry.

## Detailed Experimental Protocols

### Immunoprecipitation (IP) of Vimentin for Mass Spectrometry

This protocol is a general guideline for the immunoprecipitation of endogenous **vimentin** from cell lysates, optimized for subsequent mass spectrometry analysis.[23][24][25]

#### Materials:

- Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 20 mM HEPES, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors)
- Anti-**Vimentin** Antibody (choose an antibody validated for IP)
- Protein A/G Magnetic Beads or Agarose Beads
- Wash Buffer (e.g., Lysis Buffer without detergents or PBS)
- Elution Buffer (e.g., 8 M urea in 1 M NH4HCO3 for MS, or Laemmli buffer for Western Blot)
- Tris(2-carboxyethyl)phosphine (TCEP) and Iodoacetamide (for reduction and alkylation)
- Trypsin (sequencing grade)

#### Procedure:

- Cell Lysis:
  - Wash cultured cells with ice-cold PBS.
  - Lyse cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (protein lysate) to a new pre-chilled tube.

- Pre-clearing:
  - Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
  - Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared lysate to a new tube.
- Immunoprecipitation:
  - Add the anti-**vimentin** antibody to the pre-cleared lysate and incubate with rotation for 2 hours to overnight at 4°C.
  - Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-**vimentin** complexes.
- Washing:
  - Pellet the beads and discard the supernatant.
  - Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins.
- Elution:
  - Elute the bound proteins from the beads using an appropriate Elution Buffer. For mass spectrometry, a denaturing buffer like 8 M urea is often used.
- Sample Preparation for Mass Spectrometry:
  - Reduction and Alkylation: Reduce the eluted proteins with TCEP at 37°C for 1 hour, followed by alkylation with iodoacetamide in the dark at room temperature for 30 minutes.
  - Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C.
  - Desalting: Clean up the digested peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.

# ELISA for Anti-Mutated Citrullinated Vimentin (Anti-MCV) Antibodies

This protocol outlines the general steps for a sandwich ELISA to detect anti-MCV antibodies in patient serum.[\[8\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

## Materials:

- Microplate pre-coated with mutated citrullinated **vimentin** antigen
- Patient serum samples, positive and negative controls, and standards
- Sample Diluent
- HRP-conjugated detection antibody (e.g., HRP-conjugated anti-human IgG)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- TMB Substrate Solution
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)

## Procedure:

- Preparation: Allow all reagents and samples to reach room temperature. Dilute standards, controls, and patient samples as recommended by the kit manufacturer.
- Sample Addition: Add diluted standards, controls, and samples to the appropriate wells of the pre-coated microplate. Incubate for a specified time (e.g., 60 minutes) at 37°C.
- Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer.
- Detection Antibody Addition: Add the HRP-conjugated detection antibody to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
- Washing: Repeat the washing step as described above.

- Substrate Reaction: Add TMB Substrate Solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes) until a color change is observed.
- Stopping the Reaction: Add Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
- Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
- Analysis: Calculate the concentration of anti-MCV antibodies in the samples by comparing their absorbance values to the standard curve.

## Conclusion

The post-translational modification of **vimentin** is a critical regulatory mechanism that is increasingly implicated in the pathogenesis of a wide range of diseases, from cancer to autoimmunity and neurodegeneration. Understanding the specific PTM profiles of **vimentin** in different disease contexts offers promising avenues for the development of novel diagnostic markers and therapeutic strategies. This guide provides a foundational comparative analysis to aid researchers in this endeavor. Further investigation into the intricate signaling networks that govern **vimentin** PTMs and the development of more sensitive and quantitative detection methods will be crucial for translating these findings into clinical applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 2D-DIGE-Based Proteomic Profiling with Validations Identifies Vimentin as a Secretory Biomarker Useful for Early Detection and Poor Prognosis in Oral Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Phosphorylation of Vimentin in Noninfiltrative Meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vimentin acetylation is involved in SIRT5-mediated hepatocellular carcinoma migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-translational modifications of Parkinson's disease-related proteins: Phosphorylation, SUMOylation and Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of autoantibodies against vimentin and  $\alpha$ -enolase in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Anti-Mutated Citrullinated Vimentin Antibody (Anti-MCV) Elisa Kit – AFG Scientific [afgsci.com]
- 9. Mechanisms and functions of SUMOylation in health and disease: a review focusing on immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An astrocyte regenerative response from vimentin-containing cells in the spinal cord of amyotrophic lateral sclerosis's disease-like transgenic (G93A SOD1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vimentin Intermediate Filaments as Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proteomic Analysis Revealed the Important Role of Vimentin in Human Cervical Carcinoma HeLa Cells Treated With Gambogic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical evaluation of anti-mutated citrullinated vimentin by ELISA in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SMAD Proteins in TGF- $\beta$  Signalling Pathway in Cancer: Regulatory Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role and therapeutic implications of protein glycosylation in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycosylation in neuroinflammation: mechanisms, implications, and therapeutic strategies for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pure.ul.ie [pure.ul.ie]
- 21. Post-Translational Variants of Major Proteins in Amyotrophic Lateral Sclerosis Provide New Insights into the Pathophysiology of the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]

- 23. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 24. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 25. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. krishgen.com [krishgen.com]
- 27. mybiosource.com [mybiosource.com]
- 28. Human Mutated Citrullinated Vimentin Antibody (MCV-Ab) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 29. Mutated Citrullinated Vimentin Antibody (Human) ELISA Kit (OKCA00429) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- To cite this document: BenchChem. [Vimentin's Post-Translational Modifications: A Comparative Analysis in Disease]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176767#comparative-analysis-of-vimentin-ptms-in-different-disease-states>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

